molecular formula C10H8BrNO B2483459 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360935-49-4

7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2483459
CAS No.: 1360935-49-4
M. Wt: 238.084
InChI Key: RTMUNQFNYDTPSL-UHFFFAOYSA-N
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Description

7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable indoline derivative with a cyclopropane precursor under specific conditions to form the spirocyclic core. The bromine atom is then introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of 7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts conformational rigidity, which can enhance binding affinity to biological targets. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the bromine atom but shares the spirocyclic core.

    7’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one: Similar structure with a chlorine atom instead of bromine.

    7’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one: Contains a fluorine atom in place of bromine.

Uniqueness: 7’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

7-bromospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-3-1-2-6-8(7)12-9(13)10(6)4-5-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMUNQFNYDTPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C(=CC=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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